Otenabant hydrochloride

Catalog No.
S538306
CAS No.
686347-12-6
M.F
C25H26Cl3N7O
M. Wt
546.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Otenabant hydrochloride

CAS Number

686347-12-6

Product Name

Otenabant hydrochloride

IUPAC Name

1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)purin-6-yl]-4-(ethylamino)piperidine-4-carboxamide;hydrochloride

Molecular Formula

C25H26Cl3N7O

Molecular Weight

546.9 g/mol

InChI

InChI=1S/C25H25Cl2N7O.ClH/c1-2-31-25(24(28)35)11-13-33(14-12-25)22-20-23(30-15-29-22)34(17-9-7-16(26)8-10-17)21(32-20)18-5-3-4-6-19(18)27;/h3-10,15,31H,2,11-14H2,1H3,(H2,28,35);1H

InChI Key

KPYUQCJBZGQHPL-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

CP945598; CP-945598; CP 945598; CP945,598; CP-945,598; CP 945,598; Otenabant HCl

Canonical SMILES

CCNC1(CCN(CC1)C2=NC=NC3=C2N=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl)C(=O)N.Cl

The exact mass of the compound Otenabant hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Otenabant hydrochloride (CP-945,598 HCl) is a potent, competitive cannabinoid receptor type 1 (CB1) antagonist characterized by its fused bicyclic purine core. Developed to provide exceptional selectivity for CB1 over CB2 receptors, it exhibits sub-nanomolar binding affinity and robust functional antagonism. In laboratory and industrial procurement, the hydrochloride salt form is strictly prioritized over the free base due to its enhanced solubility in polar organic solvents and its compatibility with standard aqueous suspension vehicles used in in vivo pharmacological modeling. It serves as a critical benchmark compound for investigating the endocannabinoid system, metabolic regulation, and central nervous system receptor occupancy [1].

Substituting Otenabant HCl with first-generation CB1 ligands like rimonabant introduces significant confounding variables, as older compounds often exhibit pronounced inverse agonist activity that fundamentally alters baseline receptor signaling rather than acting as precise competitive antagonists. Furthermore, attempting to utilize the Otenabant free base instead of the hydrochloride salt results in severe processability bottlenecks. The free base exhibits limited solubility in standard assay solvents, leading to inconsistent dosing, precipitation in aqueous media, and reduced bioavailability in vivo. Procuring the precisely formulated HCl salt ensures access to a thermodynamically stable polymorph, guaranteeing the reproducible receptor occupancy and reliable dissolution kinetics critical for high-throughput screening and metabolic assays [1] [2].

Exceptional CB1 vs. CB2 Receptor Selectivity

Otenabant HCl demonstrates a sub-nanomolar binding affinity for the human CB1 receptor (Ki = 0.7 nM) while exhibiting extremely low affinity for the CB2 receptor (Ki = 7600 nM). This >10,000-fold selectivity ratio significantly outperforms many earlier-generation or dual cannabinoid ligands, ensuring that observed pharmacological effects are strictly CB1-mediated without off-target CB2 immunomodulatory interference [1].

Evidence DimensionReceptor Binding Affinity (Ki) and Selectivity
Target Compound DataCB1 Ki = 0.7 nM; CB2 Ki = 7600 nM (>10,000-fold selectivity)
Comparator Or BaselineNon-selective or dual CB1/CB2 ligands (e.g., Bay 59-3074 with near-equal affinity)
Quantified Difference>10,000-fold selectivity for CB1 over CB2
ConditionsIn vitro human recombinant receptor binding assays

High selectivity prevents confounding off-target effects in complex biological assays, making it a highly reliable tool for isolating CB1-specific pathways.

Processability and Formulation Stability (HCl Salt vs. Free Base)

For laboratory procurement and scale-up, the hydrochloride salt of Otenabant is specifically synthesized to provide a thermodynamically stable polymorph (Form A) that overcomes the handling limitations of the free base. The HCl salt demonstrates reliable solubility in DMSO (>9 mM) and can be consistently formulated into 0.5% methylcellulose suspensions at concentrations up to 16 mg/mL for in vivo dosing, ensuring uniform bioavailability that is difficult to achieve with the non-salt form [1] .

Evidence DimensionFormulation Solubility and Polymorph Stability
Target Compound DataOtenabant HCl (Stable polymorph Form A; 16 mg/mL in 0.5% methylcellulose)
Comparator Or BaselineUnformulated Otenabant Free Base (Variable dissolution, non-optimized polymorphs)
Quantified DifferenceStandardized in vivo vehicle solubility up to 16 mg/mL with guaranteed polymorphic stability
Conditions25°C in vitro stock preparation and in vivo suspension formulation

Procuring the HCl salt ensures batch-to-batch reproducibility in dosing and avoids precipitation issues common with free base cannabinoids.

In Vivo Metabolic Efficacy and Energy Expenditure

Otenabant HCl demonstrates potent in vivo efficacy driven by its high CB1 receptor occupancy and functional antagonism (Ki = 0.2 nM). In diet-induced obesity models, oral administration of 10 mg/kg Otenabant HCl acutely stimulates energy expenditure, decreases the respiratory quotient (indicating a shift to fat oxidation), and promotes a 9% vehicle-adjusted weight loss over 10 days. This provides a highly reproducible, quantitative benchmark for preclinical metabolic research compared to standard vehicle controls [1].

Evidence DimensionIn Vivo Body Weight Reduction
Target Compound DataOtenabant HCl (10 mg/kg p.o.)
Comparator Or BaselineVehicle control baseline
Quantified Difference9% vehicle-adjusted weight loss
Conditions10-day study in diet-induced obese mice

Validates the compound as a highly effective, procurement-ready positive control for metabolic syndrome and obesity modeling.

Endocannabinoid System (ECS) Pathway Isolation

Due to its >10,000-fold selectivity for CB1 over CB2, Otenabant HCl is a highly precise pharmacological tool for isolating CB1-mediated signaling in complex tissue models. It allows researchers to block basal and agonist-stimulated CB1 activity without triggering CB2-associated immunomodulatory pathways, a common issue with less selective ligands [1].

Preclinical Metabolic and Obesity Modeling

Otenabant HCl's established efficacy in reducing respiratory quotient and promoting fat oxidation makes it a highly reliable benchmark compound for in vivo metabolic syndrome and obesity studies. Its compatibility with standard aqueous suspension vehicles (e.g., 0.5% methylcellulose) ensures consistent oral dosing and reproducible weight-loss metrics in rodent models [1][2].

High-Throughput Screening and Assay Standardization

The thermodynamic stability (Form A polymorph) and high DMSO solubility (>9 mM) of the hydrochloride salt make it a highly reliable format for high-throughput screening libraries. Procuring the HCl salt ensures that automated liquid handling systems do not suffer from the precipitation or concentration variability associated with the Otenabant free base [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

545.126442 Da

Monoisotopic Mass

545.126442 Da

Heavy Atom Count

36

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X2166Z319O

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Cannabinoid
CNR1 [HSA:1268] [KO:K04277]

Wikipedia

Otenabant hydrochloride

Dates

Last modified: 08-15-2023
1: Miao Z, Sun H, Liras J, Prakash C. Excretion, metabolism, and pharmacokinetics of 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine- 4-carboxamide, a selective cannabinoid receptor antagonist, in healthy male volunteers. Drug Metab Dispos. 2012 Mar;40(3):568-78. doi: 10.1124/dmd.111.043273. Epub 2011 Dec 20. PubMed PMID: 22187487.
2: Miao Z, Scott DO, Griffith DA, Day R, Prakash C. Excretion, metabolism, and pharmacokinetics of CP-945,598, a selective cannabinoid receptor antagonist, in rats, mice, and dogs. Drug Metab Dispos. 2011 Dec;39(12):2191-208. doi: 10.1124/dmd.111.040360. Epub 2011 Aug 29. PubMed PMID: 21875952.
3: Aronne LJ, Finer N, Hollander PA, England RD, Klioze SS, Chew RD, Fountaine RJ, Powell CM, Obourn JD. Efficacy and safety of CP-945,598, a selective cannabinoid CB1 receptor antagonist, on weight loss and maintenance. Obesity (Silver Spring). 2011 Jul;19(7):1404-14. doi: 10.1038/oby.2010.352. Epub 2011 Feb 3. PubMed PMID: 21293451.
4: Hadcock JR, Griffith DA, Iredale PA, Carpino PA, Dow RL, Black SC, O'Connor R, Gautreau D, Lizano JS, Ward K, Hargrove DM, Kelly-Sullivan D, Scott DO. In vitro and in vivo pharmacology of CP-945,598, a potent and selective cannabinoid CB(1) receptor antagonist for the management of obesity. Biochem Biophys Res Commun. 2010 Apr 2;394(2):366-71. doi: 10.1016/j.bbrc.2010.03.015. Epub 2010 Mar 6. PubMed PMID: 20211605.
5: Griffith DA, Hadcock JR, Black SC, Iredale PA, Carpino PA, DaSilva-Jardine P, Day R, DiBrino J, Dow RL, Landis MS, O'Connor RE, Scott DO. Discovery of 1-[9-(4-chlorophenyl)-8-(2-chlorophenyl)-9H-purin-6-yl]-4-ethylaminopiperidine-4- carboxylic acid amide hydrochloride (CP-945,598), a novel, potent, and selective cannabinoid type 1 receptor antagonist. J Med Chem. 2009 Jan 22;52(2):234-7. doi: 10.1021/jm8012932. PubMed PMID: 19102698.
6: Woods SC. The endocannabinoid system: novel pathway for cardiometabolic Risk-factor reduction. JAAPA. 2007 Nov;Suppl Endocannabinoid:7-10. Review. PubMed PMID: 18047036.

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